molecular formula C15H14N4O4S B2547314 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole CAS No. 2034293-10-0

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2547314
CAS No.: 2034293-10-0
M. Wt: 346.36
InChI Key: QMIDLXBEIUZCLD-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: Methoxy and methyl groups can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: Substitution reactions may occur at the pyrimidine ring or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the phenylsulfonyl group.

    3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazole: Lacks the pyrimidine ring.

    5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole: Lacks the phenylsulfonyl group.

Uniqueness

The presence of both the pyrimidine and oxadiazole rings, along with the phenylsulfonyl group, makes 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole unique. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(benzenesulfonylmethyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-10-12(8-16-15(17-10)22-2)14-18-13(19-23-14)9-24(20,21)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIDLXBEIUZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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